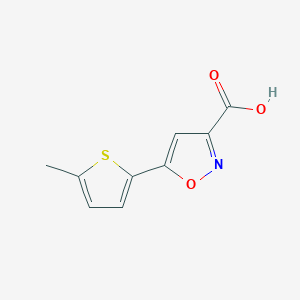
5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid is a heterocyclic compound that features both a thiophene and an isoxazole ring
Vorbereitungsmethoden
The synthesis of 5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid typically involves a multi-step process. One common method is the cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid can be compared with other similar compounds, such as:
5-(4-Methylphenyl)isoxazole-3-carboxylic acid: This compound has a phenyl group instead of a thiophene ring, which can affect its chemical properties and applications.
3-(3-Methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole: This compound has additional methoxy groups, which can enhance its biological activity, particularly in inhibiting enzymes like lipoxygenase (LOX) and cyclooxygenase (COX).
These comparisons highlight the unique features and potential advantages of this compound in various applications.
Eigenschaften
Molekularformel |
C9H7NO3S |
|---|---|
Molekulargewicht |
209.22 g/mol |
IUPAC-Name |
5-(5-methylthiophen-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c1-5-2-3-8(14-5)7-4-6(9(11)12)10-13-7/h2-4H,1H3,(H,11,12) |
InChI-Schlüssel |
SUPRMLNXLANGOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C2=CC(=NO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


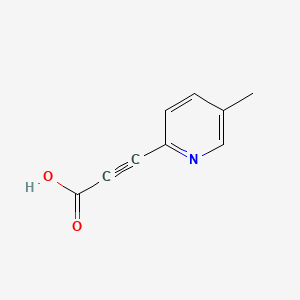
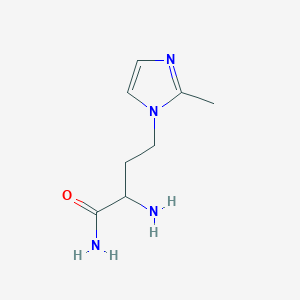
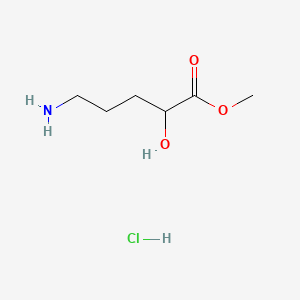

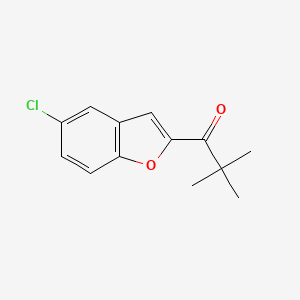

![7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B13633128.png)
![Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]-](/img/structure/B13633134.png)
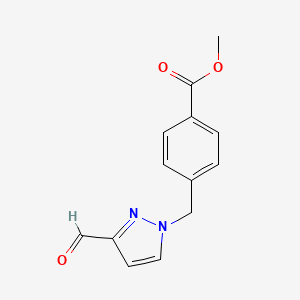

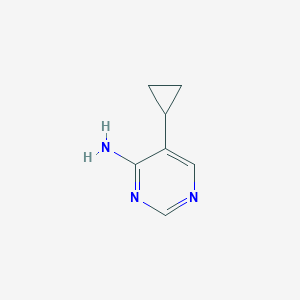
![3'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride](/img/structure/B13633148.png)

![Ethyl 3-(5-fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acrylate](/img/structure/B13633167.png)
